molecular formula C6H6O B121299 Phen-2,4,6-d3-ol CAS No. 7329-50-2

Phen-2,4,6-d3-ol

Cat. No. B121299
Key on ui cas rn: 7329-50-2
M. Wt: 97.13 g/mol
InChI Key: ISWSIDIOOBJBQZ-NHPOFCFZSA-N
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Patent
US05731336

Procedure details

Into 184.4 ml (1,494 mol) of N-methylformanilide were added dropwise, with cooling, 130.9 ml (1,404 mol) of phosphoryl chloride over a period of 20 minutes. The mixture was allowed to warm to room temperature and stirred for one hour. Ortho-tertbutylphenol (138.2 ml; 0.9 mol) was then added dropwise to the reaction solution over a period of 25 minutes. After phenol addition was complete, the resulting reaction mixture was stirred for an additional 30 minutes at room temperature and then heated to approximately 60° C. and stirred for five hours at that temperature. The reaction mixture was poured into a volume of crushed ice and extracted with chloroform. The aqueous layer was separated and washed again with chloroform. The chloroform layers were combined and extracted with 2000 ml of a 5% potassium hydroxide solution. The aqueous potassium hydroxide extract was then added to 1000 ml of chloroform. The pH of the resulting two-phase mixture was adjusted to approximately pH 2.0 with concentrated hydrochloric acid. The mixture's layers were separated and the aqueous layer was again extracted with chloroform. The organic layer from the two-phase mixture and the chloroform extract were combined, washed with water and then dried over sodium sulfate. The volatile components of the solution were removed under reduced pressure to provide a residue. This residue was dissolved in 100 ml of hot toluene and the resulting solution was diluted with 100 ml of hexanes. The solution was slowly cooled to room temperature while a precipitate formed. This precipitate was recovered by filtration, washed with hexanes and then dried under vacuum to provide 20.0 g of the desired substituted intermediate.
Quantity
184.4 mL
Type
reactant
Reaction Step One
Quantity
130.9 mL
Type
reactant
Reaction Step Two
Quantity
138.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN([CH:9]=[O:10])C1C=CC=CC=1.P(Cl)(Cl)(Cl)=O.[C:16]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[OH:26])([CH3:19])([CH3:18])[CH3:17].C1(O)C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:18][C:16]([C:20]1[CH:25]=[C:24]([CH:23]=[CH:22][C:21]=1[OH:26])[CH:9]=[O:10])([CH3:19])[CH3:17]

Inputs

Step One
Name
Quantity
184.4 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C=O
Step Two
Name
Quantity
130.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
138.2 mL
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
hexanes
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for an additional 30 minutes at room temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to approximately 60° C.
STIRRING
Type
STIRRING
Details
stirred for five hours at that temperature
Duration
5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a volume of crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed again with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with 2000 ml of a 5% potassium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous potassium hydroxide extract
ADDITION
Type
ADDITION
Details
was then added to 1000 ml of chloroform
CUSTOM
Type
CUSTOM
Details
The mixture's layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was again extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The organic layer from the two-phase mixture and the chloroform extract
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The volatile components of the solution were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a residue
TEMPERATURE
Type
TEMPERATURE
Details
The solution was slowly cooled to room temperature while a precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
This precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to provide 20.0 g of the

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C)(C)C=1C=C(C=O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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